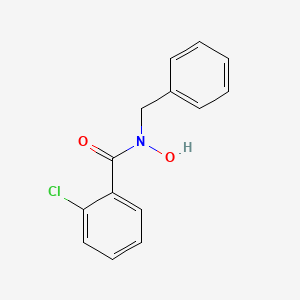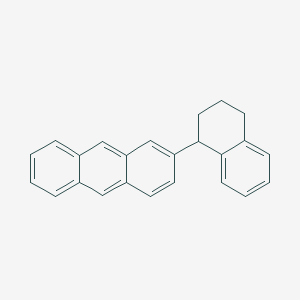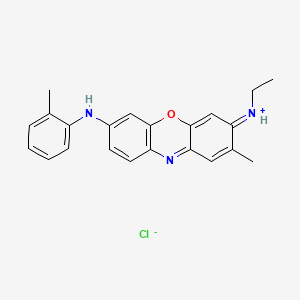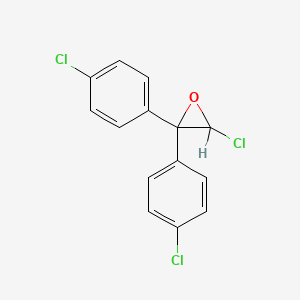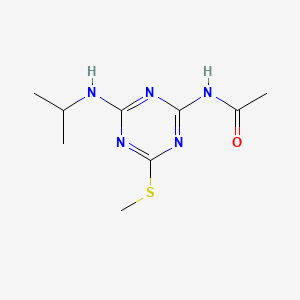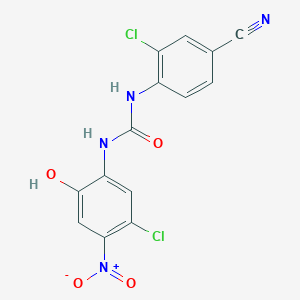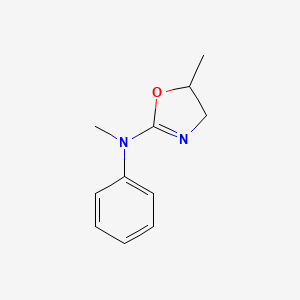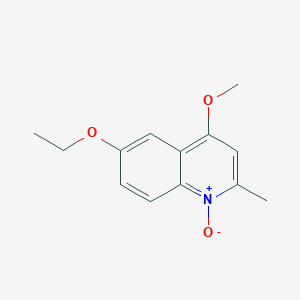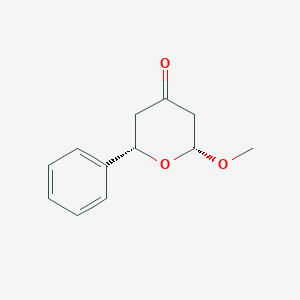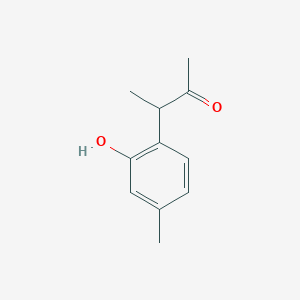
3-(2-Hydroxy-4-methylphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxy-4-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 g/mol . It is known for its pleasant, mild, warm, and creamy sweet aroma, which occurs naturally in various substances such as honey, wine, sherry, apple cider, and wisteria flowers . This compound is also referred to as an odorant due to its distinctive fragrance properties.
準備方法
The synthesis of 3-(2-Hydroxy-4-methylphenyl)butan-2-one can be achieved through various methods. One common synthetic route involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis . The epoxidation is typically carried out using a chiral La-BINOL complex as the catalyst and t-butyl hydroperoxide as the oxidant. The resultant optically active epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired compound .
化学反応の分析
3-(2-Hydroxy-4-methylphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in free radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the reagent . This reaction typically results in the formation of brominated products. Additionally, the compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions are often carried out under acidic conditions to facilitate the formation of the desired products.
科学的研究の応用
3-(2-Hydroxy-4-methylphenyl)butan-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral odorant for studying the sensory properties of stereoisomers . In biology, it serves as a biomarker for thyme honey and is used in the analysis of volatile compounds in various natural products . In the medical field, the compound’s pleasant aroma makes it a valuable ingredient in the formulation of fragrances and flavorings .
作用機序
The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions at the benzylic position, which are facilitated by the resonance stabilization of the benzylic carbocation . This stabilization allows for the formation of various substitution products under appropriate reaction conditions. Additionally, the compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine highlights its reactivity towards nucleophiles .
類似化合物との比較
Zingerone, for instance, is a pharmacologically active compound found in dry ginger and is known for its antioxidant and anti-inflammatory properties . Both compounds share similar structural features, such as the presence of a hydroxyphenyl group, but differ in their specific functional groups and biological activities. The unique aroma and flavor properties of 3-(2-Hydroxy-4-methylphenyl)butan-2-one set it apart from these similar compounds, making it a valuable ingredient in the fragrance and flavor industries.
特性
CAS番号 |
83810-64-4 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
3-(2-hydroxy-4-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-10(11(13)6-7)8(2)9(3)12/h4-6,8,13H,1-3H3 |
InChIキー |
YWKYLGVKGIAHDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)C)O |
melting_point |
67 - 68 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



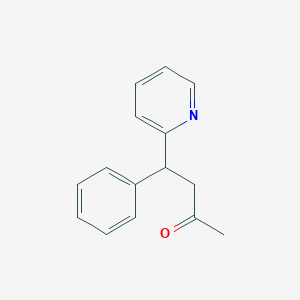
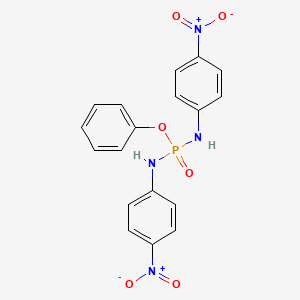
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
